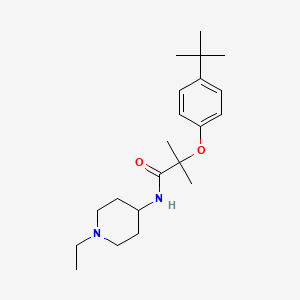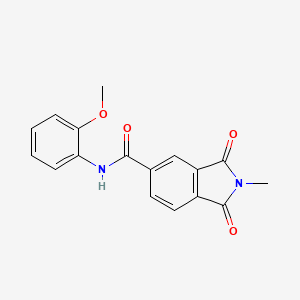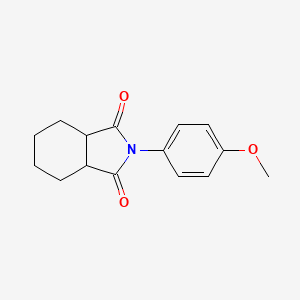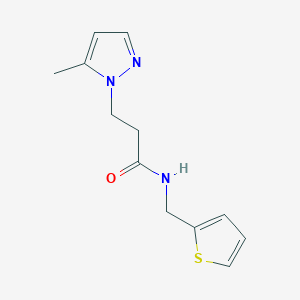![molecular formula C23H17FO3 B5207018 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the family of flavonoids. It is also known as FBA or Fluoro-BAF and is widely used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and physiological effects:
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for further research. Additionally, it is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments and may require the use of organic solvents.
将来の方向性
There are several future directions for the study of 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one. One direction is to investigate its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its therapeutic effects. Additionally, it may be worthwhile to investigate its potential use in combination with other drugs or therapies, in order to enhance its therapeutic efficacy. Finally, further research is needed to investigate its safety and toxicity profile, in order to determine its potential for clinical use.
Conclusion:
In conclusion, 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has been investigated for its potential use in the treatment of various diseases. While there are some limitations to its use in lab experiments, it remains a promising candidate for further research.
合成法
The synthesis of 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves the condensation of 3-fluorobenzyl bromide and 7-methyl-4-phenylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires heating under reflux for several hours. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and Alzheimer's disease. Additionally, it has been studied for its ability to modulate the immune system and reduce oxidative stress.
特性
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c1-15-10-20(26-14-16-6-5-9-18(24)12-16)23-19(17-7-3-2-4-8-17)13-22(25)27-21(23)11-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYOYGVQTAIGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)



![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B5207013.png)